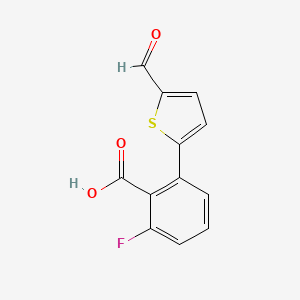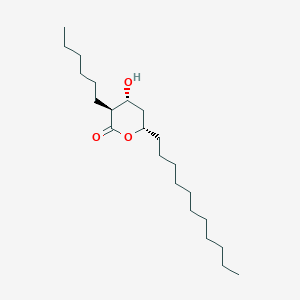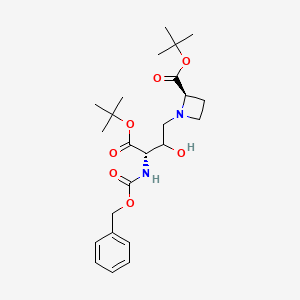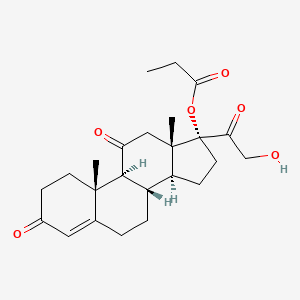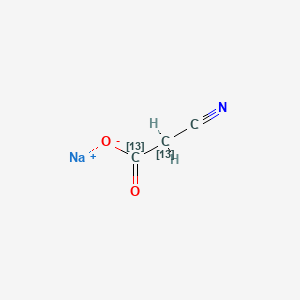
Risedronic Acid N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Risedronic Acid N-Oxide is a derivative of risedronic acid, a bisphosphonate used primarily in the treatment of osteoporosis and Paget’s disease. This compound is known for its ability to inhibit bone resorption, thereby strengthening bones and reducing the risk of fractures .
準備方法
Synthetic Routes and Reaction Conditions
Risedronic Acid N-Oxide can be synthesized through the oxidation of risedronic acid. One common method involves the use of sodium percarbonate as an oxygen source in the presence of rhenium-based catalysts under mild reaction conditions . Another method employs titanium silicalite in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent . These methods are preferred due to their efficiency and environmentally friendly nature.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The use of microwave irradiation has been explored to reduce reaction times and improve yields . This method, although promising, can be relatively expensive for large-scale applications.
化学反応の分析
Types of Reactions
Risedronic Acid N-Oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of risedronic acid to its N-oxide form is a key reaction .
Common Reagents and Conditions
Common reagents used in the oxidation process include sodium percarbonate, hydrogen peroxide, and titanium silicalite . These reactions are typically carried out under mild conditions to ensure high yields and purity.
Major Products
The primary product of these reactions is this compound, which retains the bisphosphonate structure essential for its biological activity .
科学的研究の応用
Risedronic Acid N-Oxide has a wide range of applications in scientific research:
作用機序
Risedronic Acid N-Oxide works by binding to bone hydroxyapatite and inhibiting the activity of osteoclasts, the cells responsible for bone resorption . This binding prevents the breakdown of bone tissue, thereby maintaining bone density and strength. The compound is taken up by osteoclasts through fluid-phase endocytosis, leading to the inhibition of their activity .
類似化合物との比較
Similar Compounds
Alendronic Acid: Another bisphosphonate used to treat osteoporosis.
Ibandronic Acid: Known for its higher potency compared to risedronic acid, it is used in the treatment of osteoporosis and metastatic bone disease.
Zoledronic Acid: The most potent bisphosphonate, used for treating severe cases of osteoporosis and Paget’s disease.
Uniqueness
Risedronic Acid N-Oxide is unique due to its specific oxidation state, which may confer different pharmacokinetic and pharmacodynamic properties compared to its non-oxidized counterpart . Its ability to inhibit bone resorption while being potentially gentler on the digestive system makes it a valuable alternative in certain clinical scenarios .
特性
分子式 |
C7H11NO8P2 |
|---|---|
分子量 |
299.11 g/mol |
IUPAC名 |
[1-hydroxy-2-(1-oxidopyridin-1-ium-3-yl)-1-phosphonoethyl]phosphonic acid |
InChI |
InChI=1S/C7H11NO8P2/c9-7(17(11,12)13,18(14,15)16)4-6-2-1-3-8(10)5-6/h1-3,5,9H,4H2,(H2,11,12,13)(H2,14,15,16) |
InChIキー |
HYEZNYFSEDLYRE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C[N+](=C1)[O-])CC(O)(P(=O)(O)O)P(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


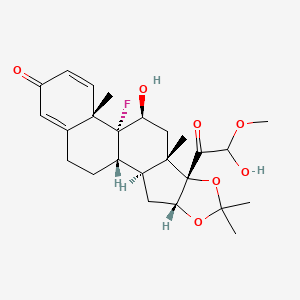

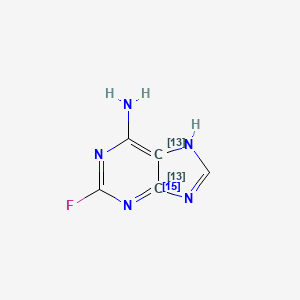
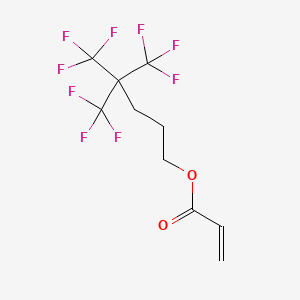
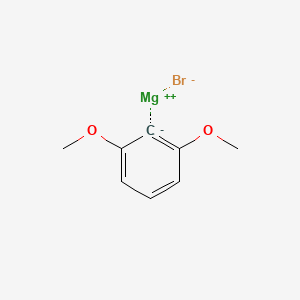
![N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-Dimethylethyl Ester](/img/structure/B13439749.png)
